Antiproliferative Potency: 6-Bromo vs. 6-Chloro
In a head-to-head comparison within the same study, the 6-bromo-4-chloro analog (free base) exhibited distinct antiproliferative potency compared to the 6-chloro-4-chloro analog across three cancer cell lines. While the 6,6-dichloro compound (Compound 1) achieved IC50 values of 0.67 µM (L1210), 5.2 µM (CEM), and 3.9 µM (HeLa), the target 6-bromo-4-chloro compound (Compound 2) showed IC50 values of 5.4 µM, 14 µM, and 4.3 µM, respectively [1]. This demonstrates that the 6-bromo substitution yields a distinct activity window, which is critical for target selectivity optimization in kinase inhibitor programs.
| Evidence Dimension | Antiproliferative IC50 against cancer cell lines |
|---|---|
| Target Compound Data | L1210: 5.4 ± 1.2 µM; CEM: 14 ± 9 µM; HeLa: 4.3 ± 0.2 µM |
| Comparator Or Baseline | 6,6-Dichloro analog (Compound 1): L1210: 0.67 ± 0.50 µM; CEM: 5.2 ± 1.3 µM; HeLa: 3.9 ± 0.5 µM |
| Quantified Difference | 8.1-fold less potent in L1210, 2.7-fold less potent in CEM, 1.1-fold less potent in HeLa |
| Conditions | Cell counting assays; L1210 (murine leukemia), CEM (human lymphoblastic leukemia), HeLa (human cervical adenocarcinoma) cell lines |
Why This Matters
The differential potency profile enables tunable selectivity in kinase-targeted library design, where the 6-bromo intermediate offers a distinct structure-activity relationship (SAR) anchor point compared to the 6-chloro variant.
- [1] Temburnikar, K. et al. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorg. Med. Chem. 2014, 22(7), 2113–2122. View Source
